N-[4-(difluoromethoxy)-2-methylphenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that includes difluoromethoxy, methylphenyl, ethyl-methyl-pyrazolyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the difluoromethoxy-methylphenyl intermediate, followed by the introduction of the ethyl-methyl-pyrazolyl and pyrimidinyl groups through various coupling reactions. The final step involves the formation of the acetamide linkage under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Methylaervine: A β-carboline alkaloid with antifungal activity against Candida albicans.
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its combination of difluoromethoxy, methylphenyl, ethyl-methyl-pyrazolyl, and pyrimidinyl groups sets it apart from simpler compounds like dichloroaniline and methylaervine.
Properties
Molecular Formula |
C20H21F2N5O2S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H21F2N5O2S/c1-4-27-13(3)15(10-24-27)17-7-8-23-20(26-17)30-11-18(28)25-16-6-5-14(9-12(16)2)29-19(21)22/h5-10,19H,4,11H2,1-3H3,(H,25,28) |
InChI Key |
KNHMCQPXRLCHMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)OC(F)F)C)C |
Origin of Product |
United States |
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